molecular formula C24H19NO6 B12050402 (S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B12050402
M. Wt: 417.4 g/mol
InChI Key: RRMFGUXVVCDQAE-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a complex organic compound that features a benzo[1,3]dioxole ring and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring and the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. The benzo[1,3]dioxole ring can participate in various chemical interactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness

What sets (S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid apart from similar compounds is its unique combination of the benzo[1,3]dioxole ring and the Fmoc-protected amino acid. This structure provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other specialized applications.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C24H19NO6/c26-23(27)22(14-9-10-20-21(11-14)31-13-30-20)25-24(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

RRMFGUXVVCDQAE-QFIPXVFZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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